N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide
Description
Properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-21(19,20)17-12-4-5-13(17)8-11(7-12)16-14(18)10-3-2-6-15-9-10/h2-3,6,9,11-13H,4-5,7-8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMGZJMSUFRSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a bicyclic structure known as 8-azabicyclo[3.2.1]octane, which is substituted at the nitrogen atom with a methylsulfonyl group. The molecular formula is , with a molecular weight of approximately 287.36 g/mol. This structural uniqueness contributes to its reactivity and potential pharmacological applications.
Key Structural Features
| Feature | Description |
|---|---|
| Bicyclic Framework | 8-azabicyclo[3.2.1]octane |
| Functional Groups | Methylsulfonyl and nicotinamide |
| Molecular Weight | 287.36 g/mol |
Pharmacological Applications
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Neuropharmacology : The compound shows potential as a modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia .
- Anti-inflammatory Effects : Studies suggest that this compound may target inflammatory pathways, making it a candidate for treating conditions associated with chronic inflammation.
The biological activity can be attributed to its interaction with various receptors and pathways:
- Nicotinic Acetylcholine Receptors (nAChRs) : this compound has been shown to interact with nAChR subtypes, influencing neurochemical signaling and potentially improving cognitive function .
Case Studies
- Alzheimer's Disease Model : In vivo studies demonstrated that compounds similar to this compound improve cognitive deficits in animal models of Alzheimer's disease by enhancing synaptic transmission through nAChR modulation .
- Inflammatory Response : A study examining the anti-inflammatory properties of related compounds indicated that they significantly reduced markers of inflammation in murine models, suggesting potential therapeutic applications for inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methodologies that emphasize stereochemistry and regioselectivity, which are crucial for maintaining biological activity.
Synthesis Overview
| Methodology | Description |
|---|---|
| Reflux Method | Traditional synthesis involving heating reagents together |
| Microwave-Assisted | Enhanced reaction rates using microwave technology |
| Catalytic Methods | Use of catalysts to improve yield and selectivity |
Comparison with Similar Compounds
Research Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
